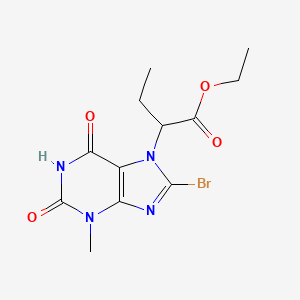![molecular formula C17H7Cl2FN2O3 B3406572 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 337486-45-0](/img/structure/B3406572.png)
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Übersicht
Beschreibung
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, also known as DCFO, is a compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of chromen-2-one derivatives, which have shown promising results in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It also has shown promising results in inhibiting bacterial and fungal growth, making it a potential candidate for antimicrobial therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one in lab experiments is its high potency and specificity towards cancer cells, making it a potential candidate for targeted cancer therapy. However, its low solubility in water and potential toxicity at higher doses can pose limitations in its application.
Zukünftige Richtungen
There are several future directions for research on 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, including the development of new derivatives with improved solubility and potency, the investigation of its potential applications in other fields such as neurodegenerative diseases and infectious diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It also has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2FN2O3/c18-10-4-9-6-12(17(23)24-14(9)13(19)7-10)16-22-21-15(25-16)8-2-1-3-11(20)5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHHBKZNLPOLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)

![4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid](/img/structure/B3406503.png)
![(E)-3-(4-methoxyphenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B3406508.png)
![Diethyl {[5-(4-methoxyphenyl)-2-furyl]methylene}malonate](/img/structure/B3406524.png)


![2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3406540.png)

![(E)-N'-((2-(benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B3406549.png)
![Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3406551.png)
![2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3406556.png)
![(2E)-3-(3-Chlorophenyl)-2-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-YL}prop-2-enenitrile](/img/structure/B3406562.png)
